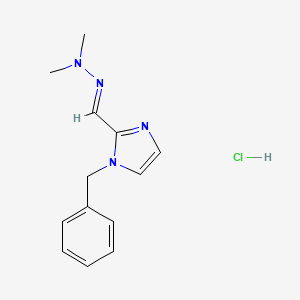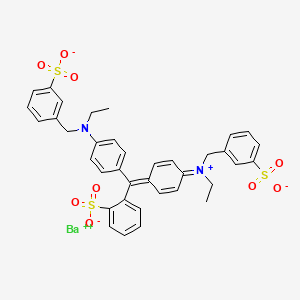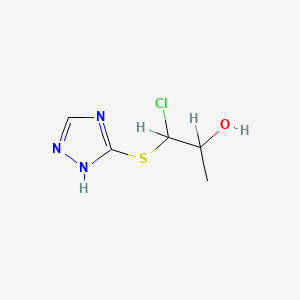![molecular formula C19H23Br2ClN2O2S B12756553 8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide CAS No. 60969-87-1](/img/structure/B12756553.png)
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a chloro-substituted benzothiepine core and a piperazine ring
Preparation Methods
The synthesis of 8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzothiepine derivative.
Chlorination: The benzothiepine core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Piperazine Introduction: The chlorinated intermediate is then reacted with 4-methylpiperazine under appropriate conditions to introduce the piperazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted benzothiepine derivatives and piperazine-containing compounds.
Scientific Research Applications
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of antipsychotic and antidepressant drugs.
Biological Research: It is used in studies investigating the interactions of piperazine-containing compounds with various biological targets, including neurotransmitter receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which are associated with its pharmacological effects.
Comparison with Similar Compounds
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide can be compared with other similar compounds, such as:
Clozapine: A well-known antipsychotic drug with a similar benzothiepine core and piperazine ring.
Olanzapine: Another antipsychotic agent with a thienobenzodiazepine structure.
Quetiapine: A dibenzothiazepine derivative used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of 8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide lies in its specific substitution pattern and the presence of hydroxyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
60969-87-1 |
|---|---|
Molecular Formula |
C19H23Br2ClN2O2S |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide |
InChI |
InChI=1S/C19H21ClN2O2S.2BrH/c1-21-4-6-22(7-5-21)15-8-12-9-16(23)17(24)11-19(12)25-18-3-2-13(20)10-14(15)18;;/h2-3,9-11,15,23-24H,4-8H2,1H3;2*1H |
InChI Key |
VXVXUPZLYYGVQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC(=C(C=C3SC4=C2C=C(C=C4)Cl)O)O.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





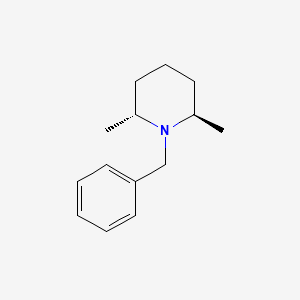
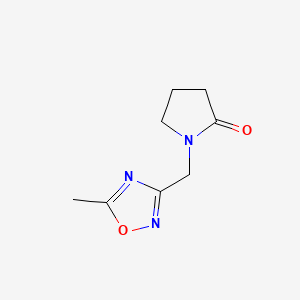
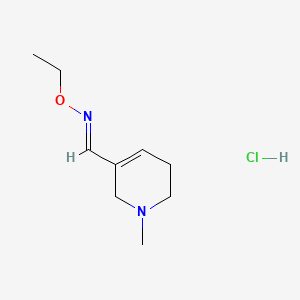

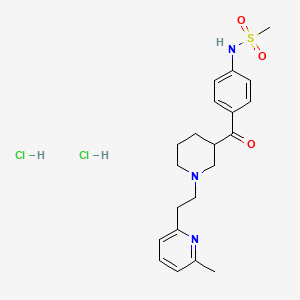
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)

